molecular formula C14H22N6 B14258411 1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane CAS No. 383180-16-3

1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane

Cat. No.: B14258411
CAS No.: 383180-16-3
M. Wt: 274.36 g/mol
InChI Key: ULGOCIZWLIKJNH-UHFFFAOYSA-N
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Description

1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane is a compound that features two imidazole rings connected by a diazocane backbone. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound. This structure makes it a versatile ligand in coordination chemistry and a potential candidate for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane typically involves the reaction of imidazole derivatives with diazocane precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole rings . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent cyclization. The use of high-throughput synthesis and purification techniques ensures the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane undergoes various chemical reactions, including:

    Oxidation: The imidazole rings can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert imidazole N-oxides back to imidazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted imidazole derivatives, imidazole N-oxides, and reduced imidazole compounds.

Scientific Research Applications

1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, modulating their activity. The imidazole rings play a crucial role in binding to metal ions and facilitating these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane is unique due to its diazocane backbone, which provides flexibility and distinct spatial arrangement compared to benzene-based analogs. This structural difference can influence its binding properties and reactivity, making it a valuable compound for specific applications in coordination chemistry and material science.

Properties

CAS No.

383180-16-3

Molecular Formula

C14H22N6

Molecular Weight

274.36 g/mol

IUPAC Name

1,5-bis(1H-imidazol-5-ylmethyl)-1,5-diazocane

InChI

InChI=1S/C14H22N6/c1-3-19(9-13-7-15-11-17-13)5-2-6-20(4-1)10-14-8-16-12-18-14/h7-8,11-12H,1-6,9-10H2,(H,15,17)(H,16,18)

InChI Key

ULGOCIZWLIKJNH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCCN(C1)CC2=CN=CN2)CC3=CN=CN3

Origin of Product

United States

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